

Essential Safety and Logistics for Handling BX-912

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Compound of Interest

Compound Name: BX-912

Cat. No.: B1683973

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Disclaimer: A specific Safety Data Sheet (SDS) for **BX-912** is not publicly available. The following guidance is based on general best practices for handling potent, ATP-competitive kinase inhibitors and should be supplemented by a thorough risk assessment and adherence to your institution's specific safety protocols. This compound is intended for research use only and is not for human or veterinary use.^{[1][2]}

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with **BX-912**, a potent and selective inhibitor of the 3-phosphoinositide-dependent kinase 1 (PDK1).^{[1][3]} Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

Given that **BX-912** is a potent bioactive compound, comprehensive personal protective equipment should be worn at all times to prevent exposure through skin contact, inhalation, or ingestion.^{[4][5]} The recommended PPE for handling **BX-912** includes:

- **Gloves:** Two pairs of chemotherapy-rated gloves are recommended.^[6]
- **Gown:** A disposable gown that is shown to be resistant to hazardous drugs should be worn.^[6]
- **Eye Protection:** Safety glasses with side shields or goggles are mandatory.

- Face and Respiratory Protection: A face shield should be used when there is a risk of splashing. For handling the solid powder, a surgical N-95 respirator or working in a certified chemical fume hood or biological safety cabinet is recommended to prevent inhalation.[4]

Operational Plan: Handling and Storage

Handling:

- All work with solid **BX-912** should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[4]
- Avoid generating dust when handling the powdered form.
- Prepare stock solutions in a well-ventilated area, following the solubility guidelines provided by the supplier.

Storage:

- Solid Form: Store the solid powder in a dry, dark place. Short-term storage (days to weeks) can be at 0-4°C, while long-term storage (months to years) should be at -20°C.[2] Some suppliers suggest storing the desiccated solid at 4°C for longer shelf life.[7]
- Solutions: Store stock solutions in DMSO at -20°C for up to one year, or at -80°C for up to two years.[1]

Disposal Plan

Dispose of all waste materials contaminated with **BX-912** in accordance with local, state, and federal regulations for hazardous chemical waste.

- Solid Waste: Contaminated PPE (gloves, gowns), weighing paper, and vials should be collected in a designated, sealed hazardous waste container.
- Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not pour down the drain.

Quantitative Data Summary

The following tables summarize the key quantitative data for **BX-912**.

Table 1: Chemical and Physical Properties

Property	Value
CAS Number	702674-56-4[2][8][9]
Molecular Formula	C ₂₀ H ₂₃ BrN ₈ O[2][8][9]
Molecular Weight	471.35 g/mol [2][8][10]
Appearance	White solid powder[2]
Purity	>98%[2][7]
Stability	≥ 4 years when stored correctly[9]

Table 2: Solubility

Solvent	Concentration
DMSO	94 mg/mL (199.42 mM)[8][10]
Ethanol	94 mg/mL (199.42 mM)[8]
Water	Insoluble[8]
DMF	12 mg/mL[9]
DMF:PBS (pH 7.2) (1:1)	0.5 mg/mL[9]

Table 3: Biological Activity (IC₅₀ Values)

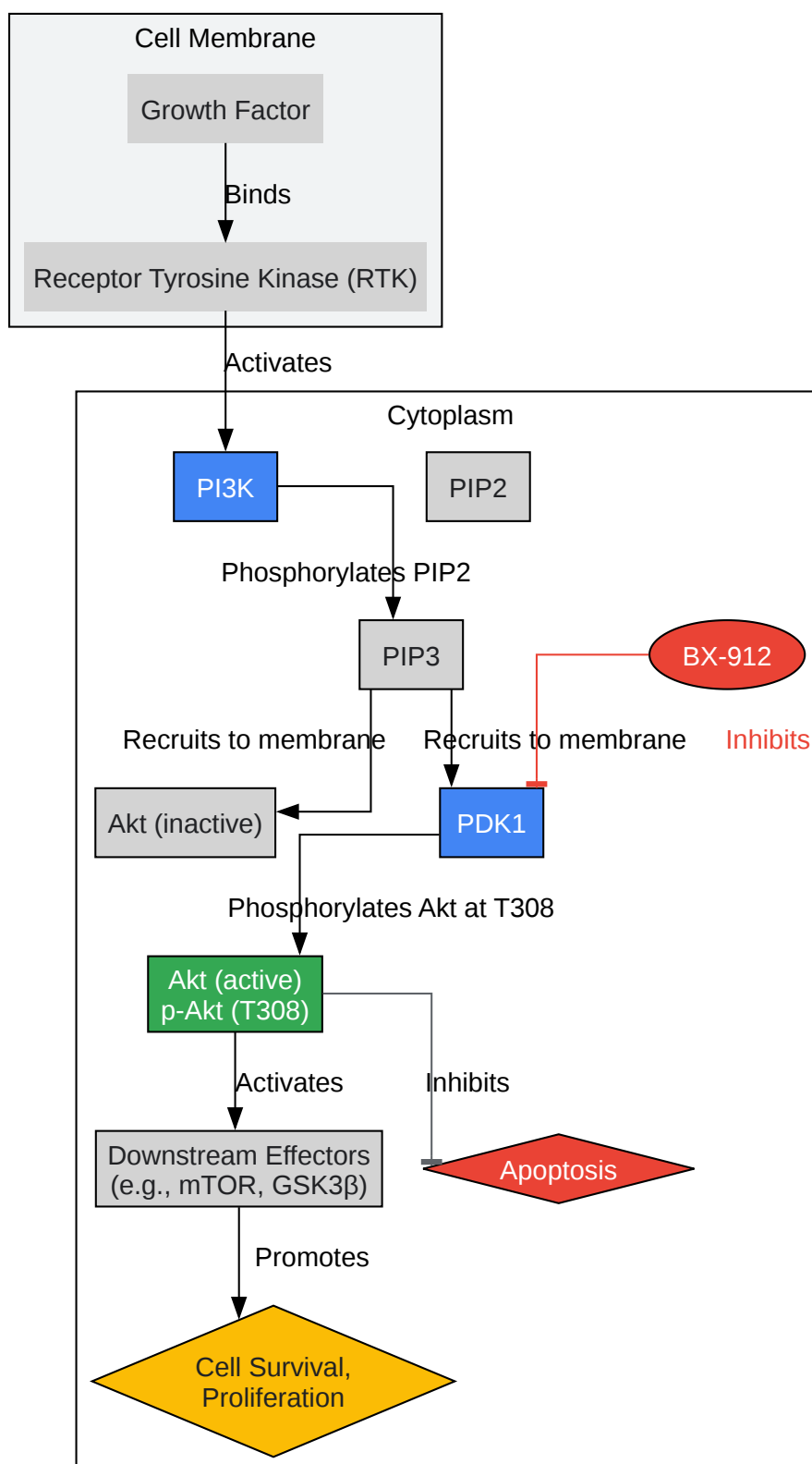
Target	IC ₅₀
PDK1	12 nM[8][10], 26 nM[1][3][9]
PKA	110 nM[7][10]
PKC	>10 µM (105-fold selectivity for PDK1)[8]
Chk1	0.83 µM[10]
c-kit	0.85 µM[10]
KDR	0.41 µM[10]
GSK3β	600-fold selectivity for PDK1[8][10]

Experimental Protocols and Visualizations

BX-912 is a direct, ATP-competitive inhibitor of PDK1, which plays a crucial role in the PI3K/Akt signaling pathway.[1][9][11] This pathway is frequently dysregulated in cancer, making it a key target for drug development.

PDK1/Akt Signaling Pathway Inhibition by BX-912

The following diagram illustrates the mechanism of action for **BX-912** within the PDK1/Akt signaling cascade. **BX-912** binds to the ATP pocket of PDK1, preventing the phosphorylation and subsequent activation of Akt. This leads to downstream effects including cell cycle arrest and apoptosis.[1][8]

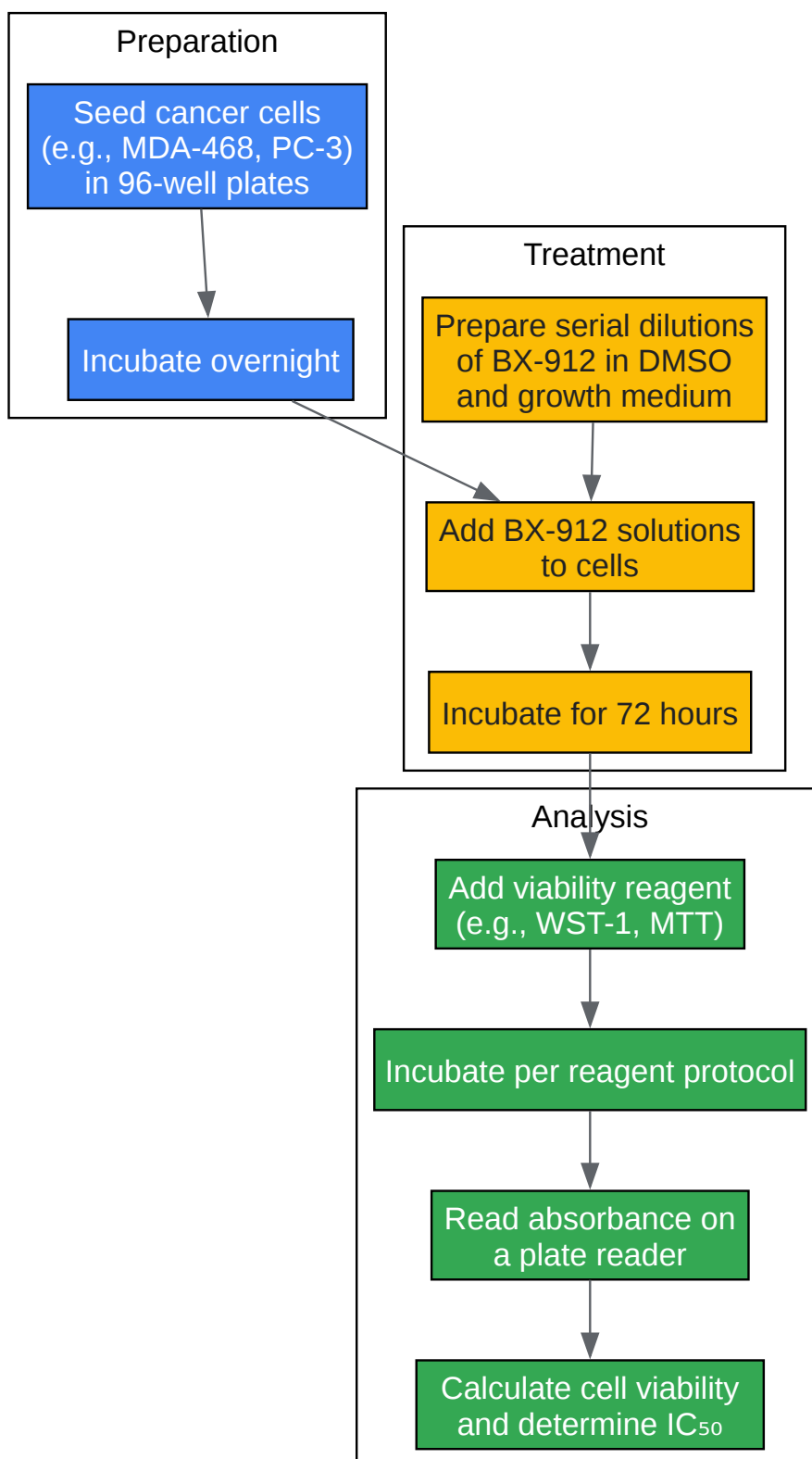


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Caption: Mechanism of **BX-912** action on the PDK1/Akt signaling pathway.

General Experimental Workflow: Cell Viability Assay

A common application of **BX-912** in research is to assess its impact on cancer cell viability. The following workflow outlines a typical cell-based assay.



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Caption: Workflow for a cell viability assay to test **BX-912** efficacy.

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